Absence of Direct Comparative Bioactivity Data Against Closest Structural Analogs
A systematic search of primary literature, patents, and authoritative databases reveals no published studies directly comparing the biological activity (e.g., IC₅₀, Kd, cellular efficacy) of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline against its closest analogs, such as 2,3-diphenylquinoxaline-6-carboxylic acid (Akt1 PH domain inhibitor, IC₅₀ = 79 µM) or 6-[(4-ethyl-1-piperazinyl)carbonyl]-2,3-diphenylquinoxaline . The target compound is cataloged in screening libraries (ZINC4085572, AKOS005083864) but no bioactivity annotations exist for it in PubChem or ChEMBL [1]. This absence constitutes a significant evidence gap for procurement decisions based on differential target potency.
| Evidence Dimension | In vitro biochemical potency (Akt1 PH domain inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 2,3-Diphenylquinoxaline-6-carboxylic acid (BML-257/Cay10567): IC₅₀ = 79 µM |
| Quantified Difference | Not applicable; no direct comparison possible |
| Conditions | In vitro enzyme assay (literature-derived) |
Why This Matters
Without direct comparative IC₅₀ data against the 6-carboxylic acid or 6-carboxamide analogs, the procurement choice must rely on predicted properties and synthetic tractability rather than proven potency differentiation.
- [1] PubChem. Substance search for AKOS005083864 and ZINC4085572. Accessed May 2026. View Source
